molecular formula C26H25BrN2O5 B12136884 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one

Cat. No.: B12136884
M. Wt: 525.4 g/mol
InChI Key: RMTZYZDHQGGUFP-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a benzo[d]furan moiety, a bromophenyl group, a hydroxy group, and a morpholinyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one typically involves multiple steps:

    Formation of the Benzo[d]furan Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Formation of the Pyrrolin-2-one Core: This can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.

    Attachment of the Morpholinyl Propyl Chain: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzo[d]furan-2-ylcarbonyl)-5-phenyl-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one: Lacks the bromine atom.

    4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one: Contains a chlorine atom instead of bromine.

Uniqueness

    Bromine Substitution: The presence of the bromine atom in the 4-bromophenyl group can significantly alter the compound’s reactivity and biological activity.

    Morpholinyl Propyl Chain: The morpholinyl propyl chain provides unique steric and electronic properties that can influence the compound’s interactions with molecular targets.

Properties

Molecular Formula

C26H25BrN2O5

Molecular Weight

525.4 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-bromophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H25BrN2O5/c27-19-8-6-17(7-9-19)23-22(24(30)21-16-18-4-1-2-5-20(18)34-21)25(31)26(32)29(23)11-3-10-28-12-14-33-15-13-28/h1-2,4-9,16,23,31H,3,10-15H2

InChI Key

RMTZYZDHQGGUFP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)Br

Origin of Product

United States

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